(R)-2-O-sulfolactic acid
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Overview
Description
(R)-2-O-sulfolactic acid is the (R)-enantiomer of 2-O-sulfolactic acid. It is a conjugate acid of a (R)-2-O-sulfonatolactate(2-). It is an enantiomer of a (S)-2-O-sulfolactic acid.
Scientific Research Applications
1. Role in Bacterial Sporulation and Germination
(R)-2-O-sulfolactic acid has been identified as a major constituent of Bacillus subtilis spores, representing more than 5% of the dry weight of the spore. It accumulates in sporulating cells and is released during germination, suggesting a significant role in the life cycle of these bacteria (Bonsen, Spudich, Nelson, & Kornberg, 1969).
2. Chemical Modification of Surfaces
Research on (R)-aminobenzene sulfonic acid, closely related to this compound, indicates its use in covalent modification of glassy carbon surfaces. This modification enhances the electron transfer in electrochemical applications, demonstrating potential in sensor and electrode development (Li, Wan, & Sun, 2004).
3. Involvement in Sulfur Metabolism
This compound is implicated in the dissimilation of cysteate in Paracoccus pantotrophus NKNCYSA. This organism utilizes cysteate as a carbon and energy source, with this compound playing a role in the conversion of sulfite and pyruvate (Rein, Gueta, Denger, Ruff, Hollemeyer, & Cook, 2005).
4. In Methanogenesis and Coenzyme M Biosynthesis
(R)-Sulfolactate dehydrogenase, involved in the conversion of (R)-sulfolactate to sulfopyruvate, plays a critical role in the biosynthesis of coenzyme M, an essential cofactor in methane production by methanogenic archaea. This highlights its importance in the methanogenesis process and potential applications in controlling methane emissions (Zhang, Schofield, Sang, Dey, & Ronimus, 2017).
5. Role in Enzyme Catalysis and Gene Regulation
Studies on sulfenic acids, which include derivatives of this compound, reveal their importance in enzyme catalysis and gene regulation. They are known to participate in redox regulation and have roles in transcriptional regulation events (Claiborne, Miller, Parsonage, & Ross, 1993).
6. Industrial Chemical Reactions
Sulfoxylic acid, a compound related to this compound, is a significant intermediate in reactions involving industrial chemicals. Its reactivity and stability characteristics make it important in various industrial applications (Makarov, Makarova, & Silaghi-Dumitrescu, 2014).
Properties
Molecular Formula |
C3H6O6S |
---|---|
Molecular Weight |
170.14 g/mol |
IUPAC Name |
(2R)-2-sulfooxypropanoic acid |
InChI |
InChI=1S/C3H6O6S/c1-2(3(4)5)9-10(6,7)8/h2H,1H3,(H,4,5)(H,6,7,8)/t2-/m1/s1 |
InChI Key |
CSRZVBCXQYEYKY-UWTATZPHSA-N |
Isomeric SMILES |
C[C@H](C(=O)O)OS(=O)(=O)O |
SMILES |
CC(C(=O)O)OS(=O)(=O)O |
Canonical SMILES |
CC(C(=O)O)OS(=O)(=O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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